
Apigenin 5-O-beta-D-glucopyranoside
Descripción general
Descripción
Apigenin 5-O-beta-D-glucopyranoside (CAS: 28757-27-9) is a glycosylated derivative of apigenin, a flavonoid widely studied for its bioactive properties. This compound features a β-D-glucopyranosyl moiety attached to the C-5 hydroxyl group of apigenin (C₂₁H₂₀O₁₀; MW: 432.4 g/mol) . Its physical properties include a melting point of 226°C and a boiling point of 814.2°C, with ≥95% purity in commercial preparations . Apigenin derivatives are biosynthesized on the endoplasmic reticulum, with glycosylation modulating solubility, stability, and bioactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Apigenin 5-O-beta-D-glucopyranoside typically involves the glycosylation of apigenin. One common method is the use of glycosyl donors such as trichloroacetimidates or glycosyl halides in the presence of a catalyst like silver triflate or boron trifluoride etherate . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from plant sources. Techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are employed to isolate and purify the compound from plant extracts . These methods ensure the production of high-purity this compound suitable for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Apigenin 5-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and
Actividad Biológica
Apigenin 5-O-beta-D-glucopyranoside, also known as Salipurpin, is a flavonoid compound derived from the plant Cephalotaxus fortunei. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This article will delve into the biological activities of this compound, supported by research findings, case studies, and relevant data.
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 432.38 g/mol |
Density | 1.6 ± 0.1 g/cm³ |
Boiling Point | 814.2 ± 65.0 °C at 760 mmHg |
Flash Point | 289.7 ± 27.8 °C |
Biological Activities
1. Anticancer Properties
Apigenin and its derivatives, including this compound, have shown significant potential in cancer therapy. Research indicates that these compounds can inhibit the proliferation of various cancer cells and induce apoptosis (programmed cell death). A study utilizing molecular docking techniques revealed that Apigenin derivatives exhibited strong binding affinities to proteins associated with human papillomavirus (HPV) and DNA polymerase theta, suggesting their role in inhibiting cancer cell growth and DNA repair mechanisms .
Case Study: HPV Inhibition
- Objective : To evaluate the efficacy of Apigenin derivatives in inhibiting HPV.
- Methodology : In silico molecular docking was performed.
- Findings : this compound demonstrated significant binding energy against HPV L1 protein, indicating its potential as an antiviral agent against HPV-related cancers .
2. Anti-inflammatory Effects
This compound has been noted for its anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity is crucial for managing conditions like rheumatoid arthritis and other inflammatory disorders .
3. Antimicrobial Activity
The antimicrobial effects of Apigenin have been documented across various studies. It exhibits antibacterial, antifungal, and antiparasitic activities. The compound's ability to disrupt microbial cell membranes contributes to its effectiveness against infections .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound enhances the activity of antioxidant enzymes, providing neuroprotective effects against oxidative stress .
- Cell Cycle Regulation : By influencing cell cycle checkpoints, Apigenin can induce cell cycle arrest in cancer cells .
- Gene Expression Modulation : It affects the expression of genes involved in apoptosis and inflammation through various signaling pathways.
Research Findings
Recent studies have explored the pharmacokinetics and bioavailability of Apigenin compounds:
- Pharmacokinetics : Apigenin demonstrates low toxicity and favorable absorption characteristics when administered orally, allowing it to reach therapeutic concentrations in target tissues .
- Bioavailability : Its systemic bioavailability is enhanced due to delayed plasma clearance and slow metabolism in the liver .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Apigenin 5-O-beta-D-glucopyranoside has the following chemical structure:
- Molecular Formula : C21H20O10
- Molecular Weight : 432.38 g/mol
- CAS Number : 28757-27-9
The compound exhibits significant bioactivity due to its flavonoid structure, which is known for various health benefits.
Anticancer Properties
Research indicates that this compound possesses notable anticancer properties. A study employing molecular docking techniques demonstrated that this compound shows significant binding affinity to proteins associated with cervical cancer, particularly targeting the HPV L1 protein and DNA polymerase theta. The binding energies ranged from -7.5 to -8.8 kcal/mol, suggesting strong interactions that could inhibit cancer cell proliferation .
Case Study: Cervical Cancer Inhibition
- Methodology : In silico molecular docking and dynamics simulations were performed.
- Findings : Apigenin derivatives exhibited potential as inhibitors against human papillomavirus-associated cervical cancer, with this compound showing promising results in preventing tumor cell growth.
Neuroprotective Effects
This compound has been shown to exert neuroprotective effects in models of cerebral ischemia. In a study involving male Sprague Dawley rats subjected to middle cerebral artery occlusion (MCAO), treatment with this compound improved neurological scores and reduced infarct volume significantly .
Case Study: Cerebral Ischemia
- Dosage : 50 mg/kg administered to rats.
- Results : The compound increased cell viability and reduced lactate dehydrogenase (LDH) release in neuronal cultures subjected to oxygen-glucose deprivation (OGD), indicating its protective role against ischemic damage.
Anti-inflammatory Effects
Apigenin and its derivatives have been recognized for their anti-inflammatory properties, which may be mediated through the modulation of various signaling pathways. The compound has been shown to activate the Nrf2 pathway, enhancing antioxidant defenses in cells, which contributes to its protective effects against oxidative stress-related inflammation .
Case Study: Inflammatory Response Modulation
- Mechanism : Activation of GSK-3β phosphorylation leading to Nrf2 nuclear translocation.
- Outcome : Reduction in inflammatory markers and improved cellular resilience during oxidative stress conditions.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. Studies suggest that this compound exhibits delayed plasma clearance and slow decomposition in the liver, which enhances its systemic bioavailability . However, its low solubility in water poses challenges for effective delivery in clinical settings.
Table: Pharmacokinetic Properties
Property | Value |
---|---|
Solubility | 1.35 μg/mL |
Bioavailability | High due to slow metabolism |
Metabolism | Hepatic |
Excretion | Renal |
Q & A
Basic Research Questions
Q. How is Apigenin 5-O-β-D-glucopyranoside isolated and structurally characterized from plant sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol/ethanol) followed by chromatographic techniques like column chromatography or HPLC. Structural elucidation employs spectroscopic methods:
- NMR (¹H, ¹³C, 2D-COSY, HMBC) to confirm the flavone backbone and glycosidic linkage.
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or MALDI-TOF).
- Polarimetry to confirm the β-D-glucopyranoside configuration via optical rotation.
In Daphne genkwa, this compound was identified alongside other flavones using these methods .
Q. What standard analytical methods ensure purity and stability of Apigenin 5-O-β-D-glucopyranoside in research settings?
Methodological Answer:
- HPLC with UV detection (λ = 260–340 nm) is standard for purity assessment, often using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid).
- Stability testing under varying pH, temperature, and light conditions via accelerated degradation studies.
- TLC with silica gel plates (e.g., chloroform:methanol:water ratios) for preliminary checks.
Safety protocols emphasize avoiding moisture and storing at -20°C .
Q. What safety protocols are recommended for handling Apigenin 5-O-β-D-glucopyranoside in laboratory settings?
Methodological Answer:
- Use nitrile gloves and lab coats to prevent skin contact.
- Avoid inhalation of dust via fume hoods during weighing.
- Store in airtight containers away from ignition sources (static electricity risks noted in safety sheets) .
Advanced Research Questions
Q. How do computational docking studies explain the reduced binding affinity of Apigenin 5-O-β-D-glucopyranoside compared to its aglycone?
Methodological Answer: Molecular dynamics simulations (e.g., AutoDock Vina) reveal:
- The glucopyranoside moiety increases steric hindrance, reducing van der Waals (ΔEvdW = -0.40 kJ/mol vs. -35.52 kJ/mol for apigenin) and electrostatic interactions (ΔEEEL = +0.09 kJ/mol vs. -23.39 kJ/mol).
- Polar solvation energy (ΔGPB = +0.29 kJ/mol) counteracts binding, unlike the aglycone’s favorable ΔGPB (+32.49 kJ/mol).
This explains weaker target binding despite glycosylation enhancing solubility .
Q. Why does Apigenin 5-O-β-D-glucopyranoside lack anti-complement activity despite structural similarity to active compounds?
Methodological Answer:
- Bioactivity assays (e.g., classical complement pathway inhibition) show IC50 > 100 µM, unlike daphnoretin (IC50 = 11.4 µM).
- Glycosylation may block key hydroxyl groups critical for target interaction (e.g., C7-OH in apigenin 7-O-glucuronide is essential for activity).
- SAR studies suggest bulky sugar groups disrupt planar flavonoid structure, reducing membrane permeability .
Q. How can stable isotope labeling (e.g., <sup>18</sup>O2) track the biosynthetic incorporation of oxygen atoms in Apigenin 5-O-β-D-glucopyranoside?
Methodological Answer:
- <sup>18</sup>O2 labeling in plant cultures identifies oxygenase-dependent steps.
- LC-HRMS detects <sup>18</sup>O incorporation in the flavone core (e.g., 4′-OH group) and glucuronic acid moiety.
- MS/MS fragmentation maps isotopic enrichment, distinguishing enzymatic vs. non-enzymatic oxygen sources .
Q. What strategies resolve contradictions between in silico binding predictions and in vitro bioactivity data?
Methodological Answer:
- Binding entropy correction : Computational models often underestimate entropic penalties from glycosylation-induced conformational rigidity.
- Solvent effects : Explicit water models in MD simulations improve ΔGbinding accuracy.
- Experimental validation : Surface plasmon resonance (SPR) quantifies binding kinetics (kon/koff) to reconcile discrepancies .
Q. How does glycosylation alter metabolite profiling compared to apigenin in pathway-specific metabolomics?
Methodological Answer:
- Untargeted metabolomics (UHPLC-QTOF-MS) identifies glucoside-specific adducts (e.g., [M+Na]<sup>+</sup> at m/z 579.15).
- MS/MS libraries differentiate isomeric glycosides (e.g., 5-O- vs. 7-O-glucosides) via diagnostic fragments (e.g., loss of 162 Da for hexose).
- Stable isotope tracing (<sup>13</sup>C-glucose) maps glycosylation kinetics in biosynthetic pathways .
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogues
Structural Variations and Reactivity
The position and type of glycosylation critically influence chemical and biological behavior:
Compound | Glycosylation Position | Key Structural Features | HOMO-LUMO Gap (ΔE) | Reactivity vs. Stability |
---|---|---|---|---|
Apigenin | None | Free hydroxyl groups at C-5, C-7, and C-4' | Lower ΔE | Higher reactivity, lower stability |
Apigenin 5-O-β-D-glucopyranoside | C-5 | C-5 hydroxyl substituted with glucose | Higher ΔE | Lower reactivity, higher stability |
Apigenin-7-O-β-D-glucopyranoside | C-7 | C-7 hydroxyl substituted with glucose | Not reported | Altered enzyme inhibition potential |
Apigenin 4'-O-Rhamnoside | C-4' | C-4' hydroxyl substituted with rhamnose | Not reported | Enhanced HPV E7 oncoprotein binding |
- Key Insight: Apigenin 5-O-β-D-glucopyranoside exhibits a larger HOMO-LUMO gap (ΔE) than apigenin, indicating greater chemical inertness and stability . The C-5 glycosylation likely hinders intramolecular charge transfer, reducing reactivity compared to unmodified apigenin.
Binding Affinities and Target Specificity
Computational studies reveal distinct target preferences among apigenin derivatives:
Table 2. Binding Energies Against Key Targets
Compound | HPV L1 Protein (ΔGbind, kcal/mol) | HPV E7 Oncoprotein (ΔGbind, kcal/mol) | DNA Polymerase Theta (ΔGbind, kcal/mol) |
---|---|---|---|
Apigenin | -8.2 | Not significant | -7.5 to -8.8 |
Apigenin 5-O-β-D-glucopyranoside | -8.5 | Not significant | -7.5 to -8.8 |
Apigenin 4'-O-Rhamnoside | Not significant | -9.1 | Not reported |
- HPV Inhibition: While Apigenin 5-O-β-D-glucopyranoside shows strong binding to HPV L1 capsid protein (ΔGbind = -8.5 kcal/mol), Apigenin 4'-O-Rhamnoside is more potent against HPV E7 oncoprotein (ΔGbind = -9.1 kcal/mol) .
- Enzyme Targeting : Both apigenin and its 5-O-glucoside exhibit moderate inhibition of DNA polymerase theta, suggesting conserved activity despite glycosylation .
Physicochemical and Pharmacokinetic Properties
Property | Apigenin 5-O-β-D-glucopyranoside | Apigenin-7-O-β-D-glucopyranoside | Apigenin 4'-O-Rhamnoside |
---|---|---|---|
Molecular Weight (g/mol) | 432.4 | 432.4 | 418.4 (rhamnose moiety) |
Solubility | Higher (due to glycosylation) | Moderate | Moderate |
Metabolic Stability | Enhanced (reduced Phase II metabolism) | Similar | Similar |
Propiedades
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMFULXUJZHFG-QNDFHXLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.